1H-Pyrazole-3-sulfonyl chloride
Description
1H-Pyrazole-3-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring with a sulfonyl chloride group at the 3-position. While the unsubstituted parent compound is theoretically significant, practical research and commercial availability focus on its 1-substituted derivatives due to enhanced stability and tailored reactivity. These derivatives are critical intermediates in organic synthesis, particularly for sulfonamide formation, and have applications in pharmaceuticals, agrochemicals, and materials science. This article focuses on substituted variants, as detailed in the provided evidence, to enable a meaningful comparison of their properties and applications.
Properties
IUPAC Name |
1H-pyrazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPJCBMTQJVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of Selected this compound Derivatives
Key Observations:
- Substituent Effects on Molecular Weight : Bulky groups (e.g., tert-butyl, trifluoromethylphenyl) increase molecular weight, impacting solubility and diffusion properties.
- Synthesis Yields : Steric hindrance from substituents like tert-butyl reduces yields (26% ) compared to smaller groups like methyl (37% ).
- Spectroscopic Data: Electron-withdrawing groups (e.g., CF₃, NO₂) deshield pyrazole protons, shifting NMR signals downfield (e.g., δ 7.21 for CF₃ vs. δ 6.7 for tert-butyl ).
Pharmaceutical Relevance
- NLRP3 Inflammasome Inhibition : 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl chloride is a precursor for sulfonamide drugs targeting inflammatory disorders. The CF₃ group enhances metabolic stability and lipophilicity .
Preparation Methods
Direct Sulfonation of Pyrazole Derivatives
Direct sulfonation involves introducing a sulfonyl chloride group onto preformed pyrazole rings. This method typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent due to its high reactivity. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyrazole ring facilitates sulfonation at the 3-position.
In a representative procedure, 1H-pyrazole is dissolved in dichloromethane under inert atmosphere, and chlorosulfonic acid is added dropwise at 0–5°C to minimize side reactions . The exothermic nature of the reaction necessitates precise temperature control, with yields averaging 60–75% after purification by recrystallization . Industrial adaptations use continuous-flow reactors to enhance heat dissipation and scalability, achieving throughputs exceeding 100 kg/batch.
Table 1: Optimization of Direct Sulfonation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Molar Ratio (Pyrazole:ClSO₃H) | 1:1.2 | Maximizes conversion |
| Solvent | Dichloromethane | Enhances solubility |
| Reaction Time | 2–4 hours | Balances completion vs. side reactions |
Cyclocondensation of Hydrazines with Sulfonated Carbonyl Compounds
Cyclocondensation strategies construct the pyrazole ring simultaneously with sulfonyl chloride incorporation. This approach utilizes hydrazines and 1,3-dicarbonyl compounds bearing sulfonyl chloride precursors. For example, ethyl 3-sulfonylacetoacetate reacts with hydrazine derivatives in aprotic solvents like tetrahydrofuran (THF), forming 1H-pyrazole-3-sulfonyl chloride in a single step .
A study by Gosselin et al. demonstrated that cyclocondensation in dimethylformamide (DMF) with catalytic HCl accelerates dehydration, yielding 82% product . The method’s regioselectivity stems from the electronic effects of the sulfonyl group, which directs cyclization to the 3-position.
Table 2: Cyclocondensation Reaction Components
| Component | Role | Example |
|---|---|---|
| Hydrazine | Nitrogen source | Phenylhydrazine |
| 1,3-Dicarbonyl | Carbon scaffold | Ethyl acetoacetate |
| Catalyst | Acid catalyst | HCl, Cu(OTf)₂ |
| Solvent | Reaction medium | THF, DMF |
Chlorosulfonation Using Chlorosulfonic Acid
Chlorosulfonation remains the most widely used method for large-scale production. The process involves treating 1H-pyrazole with excess ClSO₃H, followed by quenching with ice water to isolate the sulfonyl chloride. Key optimizations include:
-
Stoichiometry: A 1:1.5 molar ratio of pyrazole to ClSO₃H ensures complete conversion without over-sulfonation .
-
Solvent Selection: Non-polar solvents like dichloroethane improve reagent mixing and reduce side product formation.
-
Workup: Neutralization with NaHCO₃ precipitates the product, which is purified via vacuum distillation (purity >98%) .
Industrial protocols often integrate in-line analytics (e.g., FTIR) to monitor reaction progress, reducing batch variability.
Regioselective Synthesis via Diazocarbonyl Cycloaddition
Regioselective methods exploit 1,3-dipolar cycloaddition between diazocarbonyl compounds and alkynes. For instance, ethyl diazoacetate reacts with propiolyl chloride in the presence of Zn(OTf)₂, forming a pyrazole intermediate that undergoes sulfonation . This method achieves 89% yield under mild conditions (25°C, 6 hours) and offers excellent control over substitution patterns .
Table 3: Diazocarbonyl Cycloaddition Conditions
| Condition | Value | Effect |
|---|---|---|
| Catalyst | Zn(OTf)₂ | Enhances regioselectivity |
| Temperature | 25°C | Minimizes side reactions |
| Solvent | Acetonitrile | Stabilizes diazo compound |
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost efficiency and purity. Continuous sulfonation reactors achieve >90% conversion by maintaining precise stoichiometry and temperature gradients. Post-reaction, the crude product is washed with cold ether to remove residual ClSO₃H, followed by fractional distillation under reduced pressure (40–50°C, 10 mmHg) . Advanced purification techniques, such as chromatography on silica gel modified with sulfonic acid groups, yield pharmaceutical-grade material (>99.5% purity) .
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .
- First aid : Immediate flushing with water for skin/eye contact and medical consultation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
